molecular formula C30H27N3O2S2 B11094498 2-(naphthalen-1-yl)-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

2-(naphthalen-1-yl)-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Cat. No.: B11094498
M. Wt: 525.7 g/mol
InChI Key: JECMLCNTKAWGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(naphthalen-1-yl)-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide is a complex organic compound that features a naphthalene ring, a benzothiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of catalysts, such as copper (I) for alkyne-azide cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(naphthalen-1-yl)-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-2-yl)-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
  • 2-(naphthalen-1-yl)-N-{2-[(2-oxo-2-{[4-(methyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Uniqueness

The uniqueness of 2-(naphthalen-1-yl)-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide lies in its specific structural features, such as the combination of the naphthalene and benzothiazole rings with the acetamide group

Properties

Molecular Formula

C30H27N3O2S2

Molecular Weight

525.7 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C30H27N3O2S2/c1-19(2)20-10-12-23(13-11-20)31-29(35)18-36-30-33-26-15-14-24(17-27(26)37-30)32-28(34)16-22-8-5-7-21-6-3-4-9-25(21)22/h3-15,17,19H,16,18H2,1-2H3,(H,31,35)(H,32,34)

InChI Key

JECMLCNTKAWGLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.